molecular formula C9H6F2N2S B3025490 4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine CAS No. 510738-34-8

4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine

Cat. No. B3025490
M. Wt: 212.22 g/mol
InChI Key: ZRFCBSGOMCOUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Difluorophenyl refers to the presence of a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “4-Bromo-2,6-difluoroaniline” was used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “Methanone, (2,6-difluorophenyl)(4-fluorophenyl)-” has a molecular weight of 236 g/mol .

Scientific Research Applications

Synthesis and Potential Applications in Drug Discovery

Thiazol-2-amine derivatives, including 4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine, have been actively researched in the field of drug discovery. A study by Liu, Dai, and Fang (2011) synthesized a range of thiazol-2-amine derivatives and evaluated their biological activities, focusing on antifungal and plant-growth-regulatory activities. This research highlights the potential pharmaceutical and agricultural applications of these compounds (Liu, Dai, & Fang, 2011).

Corrosion Inhibition

The use of thiazole derivatives as corrosion inhibitors is another significant application. Kaya et al. (2016) conducted a study involving quantum chemical and molecular dynamics simulation to evaluate the performance of thiazole derivatives, including 4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine, as corrosion inhibitors for iron. Their findings are crucial in understanding the potential industrial applications of these compounds in protecting metals from corrosion (Kaya et al., 2016).

Structural and Chemical Analysis

Studies focusing on the structural and chemical properties of thiazol-2-amine derivatives also contribute to understanding their applications. For instance, GayathriB. et al. (2019) synthesized a novel thiazole compound and analyzed its molecular structure, electrostatic potential, and frontier molecular orbitals, providing insight into the physical and chemical characteristics of these compounds (GayathriB. et al., 2019).

Application in Synthesis of Other Compounds

Colella et al. (2018) reported a synthetic protocol for preparing a new synthon, which could be used for reactions leading to the creation of thiazoles, including 4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine. Such research is vital in expanding the synthesis methods for these compounds, which can be used in various applications (Colella et al., 2018).

Inhibitory and Antimicrobial Properties

Suh et al. (2012) evaluated N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti‐inflammatory activity, demonstrating their potential as inhibitors of enzymes involved in inflammation-related diseases. This study underscores the medicinal importance of these compounds (Suh, Yum, Cheon, & Cho, 2012).

Safety And Hazards

While specific safety data for “4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine” is not available, similar compounds such as “4-Fluorophenyl isocyanate” and “4-Bromophenyl isocyanate” are considered hazardous and require appropriate safety measures during handling .

properties

IUPAC Name

4-(2,6-difluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFCBSGOMCOUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.